molecular formula C12H18F3NO5 B2909417 (2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2137081-66-2

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2909417
CAS No.: 2137081-66-2
M. Wt: 313.273
InChI Key: UOEQFRLAPSPKFB-CPCISQLKSA-N
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Description

This compound (molecular formula: C₁₂H₁₈F₃NO₅, molecular weight: 313.28 g/mol) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a methoxy substituent, and a trifluoromethyl (CF₃) group at the 4-position of the pyrrolidine ring . The stereochemistry (2S,4S) is critical for its physicochemical and biological properties, as the spatial arrangement of substituents influences interactions with biological targets. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antibiotics .

Properties

IUPAC Name

(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5/c1-10(2,3)21-9(19)16-6-11(20-4,12(13,14)15)5-7(16)8(17)18/h7H,5-6H2,1-4H3,(H,17,18)/t7-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQFRLAPSPKFB-CPCISQLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@](C[C@H]1C(=O)O)(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18F3N O5
  • Molecular Weight : 321.29 g/mol
  • CAS Number : 83623-93-2

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

  • Inhibition of Enzymatic Activity : Compounds in this class have been observed to inhibit certain enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment.
  • Modulation of Protein–Protein Interactions (PPIs) : The compound may influence PPIs involved in oxidative stress response pathways, particularly through the Nrf2-Keap1 axis, which plays a significant role in cellular defense mechanisms against oxidative damage.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

  • DPP-IV Inhibition : In vitro assays demonstrated that derivatives of pyrrolidine compounds exhibit significant DPP-IV inhibitory activity, with IC50 values indicating potent effects compared to standard inhibitors like Sitagliptin .
  • Antioxidant Activity : The compound's ability to modulate oxidative stress was assessed through various assays measuring reactive oxygen species (ROS) levels. Results indicated that it effectively reduced ROS levels in cellular models .

Case Studies

  • Case Study on DPP-IV Inhibition :
    • A study evaluated a series of pyrrolidine derivatives for their DPP-IV inhibitory potential. Among them, a compound structurally related to this compound showed an IC50 of 45 µM, indicating significant inhibition compared to control substances .
  • Oxidative Stress Modulation :
    • In a model of oxidative stress induced by high glucose concentrations, treatment with the compound resulted in a 30% reduction in oxidative markers compared to untreated controls .

Data Summary

Biological ActivityAssay TypeResultReference
DPP-IV InhibitionIn VitroIC50 = 45 µM
Antioxidant ActivityROS Measurement30% reduction
Glycemic ControlIn Vivo (Diabetes)Improved glycemic levels

Scientific Research Applications

Overview

The compound (2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, with the CAS number 470482-41-8, is a pyrrolidine derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. Its molecular formula is C12H18F3NO5, and it is known for its role as an intermediate in pharmaceutical synthesis, particularly in the development of antiviral drugs.

Antiviral Drug Development

One of the primary applications of this compound is as an intermediate in the synthesis of antiviral medications. Notably, it plays a crucial role in the development of Velpatasvir, a drug used to treat hepatitis C virus (HCV) infections. The compound's chiral properties are essential for enhancing the efficacy and selectivity of such antiviral agents .

Chiral Separation Techniques

Recent studies have focused on optimizing chiral separation processes for this compound, which is vital for producing enantiomerically pure substances necessary for pharmaceutical applications. A process has been developed that eliminates the need for traditional salinization and several organic solvents, making it more environmentally friendly . This advancement highlights the compound's relevance in green chemistry initiatives.

Physical and Chemical Properties

This compound exhibits several notable physical properties:

  • Molecular Weight : 283.24 g/mol
  • LogP : 1.54
  • Polar Surface Area : 76 Ų
    These properties influence its solubility and bioavailability, making it suitable for drug formulation .

Case Study: Velpatasvir Synthesis

In a detailed study on the synthesis of Velpatasvir, researchers demonstrated how this compound serves as a pivotal intermediate. The study outlined the reaction pathways and optimization strategies employed to enhance yield and purity. The successful integration of this compound into the synthetic route significantly reduced production costs and improved overall efficiency .

Green Manufacturing Approaches

Another case study explored innovative green manufacturing techniques involving this compound, focusing on reducing solvent use and waste generation during its production. The research emphasized the importance of developing sustainable practices in pharmaceutical manufacturing while maintaining high standards of quality and efficacy in drug production .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Table 1: Key Structural and Functional Differences
Compound Name Substituents at 4-Position Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
Target Compound (this work) Methoxy + CF₃ (2S,4S) 313.28 High metabolic stability, intermediate in drug synthesis
(2S,4S)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid Fluorine (F) (2S,4S) 233.24 Enhanced polarity; used in peptide mimetics
(2R,4S)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid Fluorine (F) (2R,4S) 233.24 Altered stereochemistry reduces target affinity
(2S,4R)-1-Boc-4-(3-methoxypropyl)-pyrrolidine-2-carboxylic acid 3-Methoxypropyl (2S,4R) ~315 (estimated) Increased hydrophobicity; antibiotic precursor
(2S,4S)-1-Boc-4-methoxymethyl-pyrrolidine-2-carboxylic acid Methoxymethyl (CH₂OCH₃) (2S,4S) 291.34 Bulkier substituent; impacts solubility
(2S,4S)-1-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Phenyl (C₆H₅) (2S,4S) 291.34 High lipophilicity; used in kinase inhibitors
(2S,4S)-1-Boc-4-(2-chloro-4-tert-pentylphenoxy)-pyrrolidine-2-carboxylic acid Chloro-tert-pentylphenoxy (2S,4S) 411.92 Steric bulk; potential CNS drug intermediate

Key Observations

Stereochemical Influence :

  • The (2S,4S) configuration in the target compound and its fluorinated analog () is essential for maintaining compatibility with enzymatic active sites. In contrast, the (2R,4S) isomer () shows reduced efficacy due to stereochemical mismatch .

Trifluoromethyl vs. Fluorine :

  • The CF₃ group in the target compound provides greater electron-withdrawing effects and lipophilicity compared to fluorine. This enhances metabolic resistance but may reduce aqueous solubility relative to the fluorinated analog .

Methoxy vs. Methoxymethyl :

  • The methoxymethyl group () introduces steric bulk without the strong electron-withdrawing effects of CF₃, leading to distinct solubility and bioavailability profiles .

Safety Profiles :

  • Compounds like (2S,4S)-1-Boc-4-phenyl-pyrrolidine-2-carboxylic acid () are classified as skin/eye irritants (H315, H319), whereas fluorinated derivatives () lack explicit hazard data but may pose unique toxicological challenges .

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